molecular formula C22H25N3O2 B2514152 3-(4-(Tert-butyl)phenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea CAS No. 1286711-99-6

3-(4-(Tert-butyl)phenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea

Cat. No.: B2514152
CAS No.: 1286711-99-6
M. Wt: 363.461
InChI Key: UEMIXOVFOCRJON-UHFFFAOYSA-N
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Description

3-(4-(Tert-butyl)phenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea is an organic compound that belongs to the class of ureas. This compound features a complex structure with a tert-butylphenyl group, a furan-2-ylmethyl group, and a pyridin-2-ylmethyl group attached to a central urea moiety. The presence of these diverse functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Tert-butyl)phenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Urea Core: The urea core can be synthesized by reacting an isocyanate with an amine. For this compound, the isocyanate precursor could be 4-(tert-butyl)phenyl isocyanate, and the amine precursors could be furan-2-ylmethylamine and pyridin-2-ylmethylamine.

    Coupling Reactions: The furan-2-ylmethyl and pyridin-2-ylmethyl groups can be introduced through coupling reactions, such as reductive amination or nucleophilic substitution, depending on the availability of suitable precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Tert-butyl)phenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups would produce amines.

Scientific Research Applications

3-(4-(Tert-butyl)phenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-(Tert-butyl)phenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(Tert-butyl)phenyl)-1-(furan-2-ylmethyl)urea: Lacks the pyridin-2-ylmethyl group.

    3-(4-(Tert-butyl)phenyl)-1-(pyridin-2-ylmethyl)urea: Lacks the furan-2-ylmethyl group.

    3-(4-(Tert-butyl)phenyl)-1-(furan-2-ylmethyl)-1-(pyridin-3-ylmethyl)urea: Has a pyridin-3-ylmethyl group instead of pyridin-2-ylmethyl.

Uniqueness

The uniqueness of 3-(4-(Tert-butyl)phenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea lies in the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both furan and pyridine rings, along with the tert-butylphenyl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-22(2,3)17-9-11-18(12-10-17)24-21(26)25(16-20-8-6-14-27-20)15-19-7-4-5-13-23-19/h4-14H,15-16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMIXOVFOCRJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N(CC2=CC=CC=N2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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